molecular formula C13H14BrN3O B6017647 5-BROMO-2-(PHENYLAMINO)-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

5-BROMO-2-(PHENYLAMINO)-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6017647
M. Wt: 308.17 g/mol
InChI Key: XRJKLQYJFUVDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-2-(PHENYLAMINO)-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a synthetic organic compound belonging to the class of dihydropyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position, a phenylamino group at the 2nd position, and a propyl group at the 6th position of the dihydropyrimidinone ring. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Properties

IUPAC Name

2-anilino-5-bromo-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-2-6-10-11(14)12(18)17-13(16-10)15-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJKLQYJFUVDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(PHENYLAMINO)-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.

    Amination: The phenylamino group can be introduced via a nucleophilic substitution reaction using aniline.

    Alkylation: The propyl group can be added through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance

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